3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine
Description
Properties
IUPAC Name |
5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O2/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMJFRXKGUCYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175950 | |
| Record name | 3-(5-Methyl-1,2-oxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215874-86-5 | |
| Record name | α 5IA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215874-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-822179 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215874865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Methyl-1,2-oxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-822179 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M7NI1A92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alcoholysis of Cyano-Triazolo-Phthalazine
The foundational route begins with a cyano-substituted triazolo-phthalazine derivative (Formula II). Alcoholysis in a lower alkanol (e.g., methanol, ethanol) under acidic conditions (HCl gas) converts the nitrile group to a carboxylic ester (Formula III). This step typically achieves >80% conversion, with the iminoester intermediate hydrolyzed to the ester via aqueous workup.
Reaction Conditions :
- Solvent: Lower alkanol (e.g., methanol)
- Catalyst: HCl gas
- Temperature: 60–70°C
- Time: 6–12 hours
Reduction to Hydroxy Intermediate
The ester (Formula III) undergoes reduction using alkali metal boron hydrides (e.g., NaBH₄, LiBH₄) to yield the primary alcohol (Formula IV). Lithium aluminum hydride (LiAlH₄) may also be employed but requires stringent anhydrous conditions.
Key Data :
- Reducing Agent: NaBH₄ (2.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Reflux (~66°C)
- Yield: 70–85%
Introduction of Leaving Groups
The hydroxy group in Formula IV is converted to a "good leaving group" (X = Cl, Br, MsO, TsO) via halogenation or sulfonation. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in halogenated solvents (e.g., CH₂Cl₂) facilitates chloride substitution.
Optimization Note :
- SOCl₂ in CH₂Cl₂ at 0–25°C achieves >90% conversion to the chloride derivative (Formula V).
- Tertiary amines (e.g., triethylamine) sequester HCl, preventing side reactions.
Nucleophilic Substitution with Triazole-Methanol
The chloride (Formula V) reacts with (1-methyl-1H-1,2,3-triazol-4-yl)methanol under basic conditions. Deprotonation of the alcohol with lithium hexamethyldisilazane (LiHMDS) generates an alkoxide, which displaces the chloride via SN2 mechanism.
Representative Procedure :
- Deprotonation : (1-methyl-1H-triazol-4-yl)methanol (1.2 equiv) + LiHMDS (1.5 equiv) in THF/DMF at −10°C for 0.5 hours.
- Substitution : Add 6-chloro-3-(5-methylisoxazol-3-yl)-triazolo-phthalazine (1.0 equiv). Stir at 20°C for 16 hours.
- Workup : Quench with H₂O, extract with ethyl acetate, and purify via silica chromatography.
Alternative Route via Direct Cyclocondensation
Cyclization of 1-Phthalazino-Hydrazine
A less common approach involves cyclocondensation of 1-phthalazino-hydrazine bearing a cyanomethyl group with 5-methylisoxazole-3-carbonyl chloride. This one-pot reaction forms the triazolo-phthalazine core but suffers from lower yields (35–45%) due to competing side reactions.
Challenges :
- Strict stoichiometric control required to avoid polymerization.
- Elevated temperatures (80–100°C) necessary, risking decomposition.
Comparative Analysis of Synthetic Methods
Key Findings :
- The multi-step route offers superior yield and purity, making it preferred for industrial applications.
- Direct cyclocondensation is limited by side product formation but may be useful for analog synthesis.
Structural and Mechanistic Insights
Role of the Methoxy Linker
The (1-methyltriazol-4-yl)methoxy group enhances solubility and bioavailability by introducing conformational flexibility. Molecular modeling suggests the methoxy oxygen participates in hydrogen bonding with target receptors.
Steric and Electronic Effects
- 5-Methylisoxazole : The methyl group shields the isoxazole ring from metabolic oxidation, improving stability.
- Triazole Ring : The 1-methyl-1H-1,2,3-triazole moiety engages in π-π stacking interactions, critical for biological activity.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
α5IA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in α5IA.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted triazolophthalazine derivatives .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Cognitive Enhancement
Research indicates that derivatives of this compound may exhibit nootropic effects, enhancing cognitive functions such as memory and learning. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent.
Antimicrobial Activity
Studies have shown that similar compounds possess antimicrobial properties. The structural components of 3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine suggest potential efficacy against various bacterial strains.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have indicated that it may inhibit tumor growth through specific pathways associated with cell proliferation and apoptosis. Further studies are needed to elucidate the mechanisms involved.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example:
- Step 1 : Reacting 1-methyl-1H-[1,2,3]triazole with methanol in the presence of lithium hexamethyldisilazane.
- Step 2 : Coupling with 6-chloro-3-(5-methylisoxazol-3-yl)-[1,2,4]triazolo[3,4-a]phthalazine under controlled conditions .
Case Studies
Several case studies illustrate the applications of this compound in research settings:
Mechanism of Action
α5IA exerts its effects by selectively binding to the alpha 5 subtype of the gamma-aminobutyric acid type A receptor. This binding results in inverse agonist activity, which modulates the receptor’s function. The compound enhances cognition by increasing the amplitude of sharp wave ripples in the hippocampus, which are implicated in memory function. It also acts as an alcohol antagonist, reducing the amnesic effect of alcohol and partially attenuating sedation .
Comparison with Similar Compounds
3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine
This compound shares the triazolo[3,4-a]phthalazine core but substitutes the 5-methylisoxazole and triazole-methoxy groups with a methyl group at position 3 and a 4-methylphenyl group at position 4.
6-Alkoxy/Phenoxy-[1,2,4]Triazolo[3,4-a]Phthalazine-3-Amine Derivatives
Sun et al. (2010) synthesized derivatives with alkoxy/phenoxy groups at position 6 and amino groups at position 3. These compounds exhibited anticonvulsant activity in mice, with 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine showing efficacy in pentylenetetrazole-induced seizures. However, they lack the isoxazole-triazole substitution of α5IA, resulting in divergent biological targets (e.g., GABAergic vs. sodium channel modulation) .
Pharmacological Analogues Targeting GABAA Receptors
MRK-016 (3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine)
MRK-016, a pyrazolotriazine derivative, shares α5IA’s mechanism as a GABAA α5-selective inverse agonist but exhibits 10-fold higher affinity (0.8–1.5 nM vs. α5IA’s ~1.5 nM) and greater efficacy in enhancing hippocampal long-term potentiation. Unlike α5IA, MRK-016 demonstrated poor tolerability in elderly humans due to variable pharmacokinetics, halting its clinical development .
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)
TPA023 is a triazolopyridazine with partial agonism at α2/3/5 GABAA subtypes. While it lacks α5IA’s cognitive-enhancing effects, it shows anxiolytic activity without sedation, underscoring the pharmacological diversity of triazole-containing ligands .
Comparative Data Table
Key Research Findings and Implications
- Structural-Activity Relationship (SAR): The isoxazole and triazole-methoxy groups in α5IA are critical for α5 subtype selectivity. Modifications to these moieties (e.g., MRK-016’s pyrazolotriazine core) enhance potency but may compromise tolerability .
- Pharmacokinetic Challenges: α5IA’s short half-life in rodents (0.3–0.5 h) contrasts with MRK-016’s longer human t1/2 (3.5 h), illustrating species-specific metabolic differences .
- Therapeutic Scope: Unlike broad-spectrum GABAA modulators (e.g., TPA023), α5IA’s α5 selectivity avoids anxiogenic and sedative side effects, making it a promising candidate for cognitive disorders .
Biological Activity
3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine, commonly referred to as α5IA , is a compound of interest due to its potential biological activities. Its molecular formula is with a molecular weight of 362.35 g/mol. This article reviews the biological activity of α5IA, focusing on its pharmacological effects, particularly in anticonvulsant and neuropharmacological contexts.
The compound is characterized by the following features:
- CAS Number : 215874-86-5
- IUPAC Name : 5-methyl-3-(6-((1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)isoxazole
- Purity : 97% .
α5IA has been studied for its interaction with various neurotransmitter systems. It is particularly noted for its affinity towards:
- GABA Receptors : The compound exhibits properties that suggest modulation of GABAergic transmission, which is crucial for its anticonvulsant activity.
- Voltage-Gated Sodium Channels (VGSCs) : Binding studies indicate that α5IA interacts with VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine .
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of α5IA. In particular:
- Animal Models : In tests using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice, α5IA displayed significant anticonvulsant activity. The effective dose (ED50) values reported were as low as 28.9 mg/kg for MES-induced seizures .
| Compound | ED50 (mg/kg) | Model | Toxicity (TD50 mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| α5IA | 28.9 | MES | 173.6 | 6.0 |
| Compound X | 23.4 | MES | 611.0 | >25.6 |
Neuropharmacological Effects
Research indicates that α5IA may also influence cognitive functions:
- Cognitive Enhancement : Some derivatives of triazole compounds have shown potential in enhancing memory and learning capabilities in preclinical models.
Study on Triazole Derivatives
A comprehensive study explored the synthesis and biological evaluation of various triazole derivatives including α5IA. The findings highlighted:
- Neurotoxicity Assessment : While α5IA showed promising anticonvulsant effects, neurotoxicity was evaluated using rotarod tests to determine motor coordination impacts .
Pharmacological Profiling
In a pharmacological profile study conducted on α5IA:
- It was found to possess a favorable safety margin compared to other compounds in its class.
Q & A
Q. What are the established synthetic routes for synthesizing triazolo[3,4-a]phthalazine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Hydrazone formation : React 1-hydrazinophthalazine derivatives with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield hydrazones .
- Cyclization : Use catalytic dehydrogenation (e.g., iodine in DMSO) or acid-mediated cyclization (e.g., POCl₃) to form the triazolo-phthalazine core .
- Functionalization : Introduce substituents like the 5-methylisoxazole or 1-methyltriazole moieties via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for methoxy linkages) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (toluene vs. DMF), temperature (reflux vs. microwave-assisted), and stoichiometry to improve yields. For example, phosphorus oxychloride enhances cyclization efficiency in thiadiazole-triazole hybrids .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of triazole and phthalazine rings. Key signals include:
- Downfield shifts (δ 8.5–9.5 ppm) for aromatic protons adjacent to electron-withdrawing groups (e.g., triazole) .
- Methoxy (δ 3.8–4.2 ppm) and methylisoxazole (δ 2.4–2.6 ppm) protons .
- IR Spectroscopy : Identify C=N stretching (1600–1650 cm⁻¹) and triazole ring vibrations (1450–1500 cm⁻¹) .
- HPLC-MS : Ensure purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ via ESI+) .
Q. How is preliminary biological activity screening conducted for triazolo-phthalazine derivatives?
- Methodological Answer :
- In vitro assays : Test antifungal activity against Candida albicans using broth microdilution (MIC determination) .
- Enzyme inhibition : Evaluate 14α-demethylase (CYP51) inhibition via fluorescence-based assays, referencing docking studies with PDB:3LD6 .
- Negative results : If compounds show inactivity (e.g., insecticidal/nematicidal in ), revise substituent polarity or logP values to enhance membrane permeability .
Advanced Research Questions
Q. How can researchers reconcile contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Docking refinement : Use molecular dynamics simulations (e.g., AMBER) to account for protein flexibility, as rigid docking (e.g., AutoDock Vina) may overestimate binding .
- Solvent effects : Include explicit water molecules in docking models to improve affinity predictions for hydrophilic substituents .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding constants and identify false positives from docking .
Q. What strategies optimize solubility and stability of triazolo-phthalazine derivatives for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400/ethanol (1:1 v/v) for parenteral formulations .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify labile groups (e.g., triazole-methyl linkages) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent scanning : Systematically vary the 5-methylisoxazole and triazole-methoxy groups. For example:
- Replace methylisoxazole with pyrazole to assess π-π stacking effects .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phthalazine ring to enhance CYP51 binding .
- 3D-QSAR models : Generate CoMFA/CoMSIA models using bioactivity data from analogs in to predict critical steric/electrostatic regions.
Q. What experimental designs address low yields in multi-step syntheses of triazolo-phthalazines?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors for cyclization steps to improve heat/mass transfer and reduce side reactions .
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to attach aryl groups at the 6-position .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized hydrazones) and adjust reaction times/temperatures accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
